REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N:6]1[C:19]2[C:10](=[CH:11][CH:12]=[C:13]3[C:18]=2[N:17]=[CH:16][CH:15]=[CH:14]3)[CH:9]=[CH:8][CH:7]=1.[N+:20]([O-])([OH:22])=[O:21].[OH-].[Na+]>O>[N+:20]([C:11]1[CH:12]=[C:13]2[C:18]([N:17]=[CH:16][CH:15]=[CH:14]2)=[C:19]2[C:10]=1[CH:9]=[CH:8][CH:7]=[N:6]2)([O-:22])=[O:21] |f:3.4|
|
Name
|
|
Quantity
|
237 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
2436 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was first added to a 1 L three-necked flask
|
Type
|
CUSTOM
|
Details
|
was kept lower than 100° C
|
Type
|
CUSTOM
|
Details
|
was kept lower than 110° C
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
so as to give solids
|
Type
|
WASH
|
Details
|
The solids were washed by water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC=NC2=C2N=CC=CC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.13 mol | |
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |